molecular formula C24H23N3O5S B1662636 N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) CAS No. 330829-30-6

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )

Katalognummer: B1662636
CAS-Nummer: 330829-30-6
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: KVQVEZQDNHMQJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide (MRT-10) is a synthetic acylthiourea compound with the molecular formula C24H23N3O5S (molecular weight: 465.52 g/mol) and CAS number 330829-30-6 . It features a central thiourea bridge linking a 3,4,5-trimethoxybenzamide group and a 3-benzamidophenyl moiety. MRT-10 was identified via virtual screening as a potent antagonist of Smoothened (Smo), a key transmembrane receptor in the Hedgehog (Hh) signaling pathway. Dysregulation of Hh signaling is implicated in cancers such as medulloblastoma and basal cell carcinoma, making Smo inhibitors like MRT-10 promising therapeutic candidates .

MRT-10’s pharmacological profile includes competitive binding to Smo’s heptahelical bundle, inhibiting downstream Hh signaling. Its acylthiourea group is critical for hydrogen bonding with residues like Asp473 and Glu518 in Smo’s binding pocket .

Eigenschaften

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVEZQDNHMQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980483
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6384-24-3, 330829-30-6
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330829-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Core Scaffold Construction

The synthesis of MRT-10 begins with the assembly of its central acylthiourea core, a structure critical for Smo receptor binding. Initial steps involve condensation reactions between 3,4,5-trimethoxybenzoyl chloride and a thiourea derivative under controlled anhydrous conditions. Key reagents such as thionyl chloride (SOCl₂) facilitate the activation of carboxylic acid precursors, while triethylamine (Et₃N) serves as a proton scavenger to drive the reaction to completion.

Temperature modulation is pivotal during this phase. Reactions are typically conducted at 0–5°C to minimize side product formation, followed by gradual warming to room temperature to ensure full conversion. Solvent selection, often dichloromethane (DCM) or tetrahydrofuran (THF), balances reactivity and solubility, with THF preferred for its ability to stabilize intermediates.

Functional Group Modifications

Subsequent steps introduce the benzoylamino-phenyl moiety via nucleophilic aromatic substitution. This stage employs palladium-catalyzed cross-coupling reactions, leveraging catalysts such as Pd(PPh₃)₄ to forge carbon-nitrogen bonds. Precise stoichiometric ratios (1:1.2 molar excess of the aryl amine) ensure optimal coupling efficiency, while microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis of MRT-10 adopts continuous flow technology to enhance reproducibility and scalability. Microreactor setups, as demonstrated in the production of analogous compounds, enable precise control over reaction parameters (e.g., residence time, temperature gradients), achieving space-time yields of up to 75 kg·L⁻¹·h⁻¹. These systems mitigate exothermic risks and improve heat transfer, critical for large-scale acylthiourea formation.

Table 1: Key Parameters for Continuous MRT-10 Synthesis
Parameter Optimal Range Impact on Yield
Temperature 20–25°C Minimizes decomposition
Residence Time 5–7 min Ensures complete reaction
Catalyst Loading 0.5–1.0 mol% Pd Balances cost and activity

Solvent and Byproduct Management

Ethyl acetate and water biphasic systems are employed for efficient extraction, recovering >90% of the product while segregating water-soluble byproducts. Innovations such as membrane-assisted separations further reduce organic solvent use, aligning with green chemistry principles.

Purification and Quality Control

Chromatographic Techniques

Final purification utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, achieving ≥99% purity. Gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) resolves closely related impurities, including des-methyl analogs and oxidation byproducts.

Crystallization Optimization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields MRT-10 as a crystalline solid with defined polymorphic form. Differential scanning calorimetry (DSC) confirms the absence of solvates, ensuring batch-to-batch consistency.

Structural Insights and Pharmacophoric Optimization

The acylthiourea core of MRT-10 engages in critical hydrogen-bonding interactions with Smo receptor residues, as revealed by molecular docking studies. Structure-activity relationship (SAR) analyses demonstrate that electron-donating methoxy groups enhance binding affinity, while modifications to the thiourea bridge (e.g., acylurea derivatives) retain potency but alter pharmacokinetic profiles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MRT 10 kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: MRT 10 kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an MRT 10 modifizieren, wodurch möglicherweise seine Bindungsaffinität zum Smoothened-Rezeptor verändert wird.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Eigenschaften der Verbindung verbessert oder verändert werden.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenierungsmittel, Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Substitution Alkyl- oder Arylgruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

MRT-10 has diverse applications across several scientific fields:

Cancer Research

MRT-10 is being investigated for its potential therapeutic applications in cancers characterized by aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. By inhibiting Smo, MRT-10 disrupts the signaling that promotes tumor growth, offering a promising avenue for treatment.

Biological Studies

The compound serves as a valuable tool for studying the molecular mechanisms of cell differentiation and development. Its role in modulating the Hedgehog pathway allows researchers to explore its effects on various biological processes.

Pharmacological Research

MRT-10 is utilized in pharmacological studies to evaluate its efficacy and safety profiles as a potential drug candidate. Its specificity and potency make it an ideal subject for drug development aimed at targeting the Hedgehog pathway.

Chemical Biology

In chemical biology, MRT-10 is used to elucidate the interactions between small molecules and biological targets, providing insights into drug design and development strategies.

Research Findings and Case Studies

Recent studies have highlighted the importance of targeting the Hedgehog signaling pathway in various cancers:

Case Study: Basal Cell Carcinoma

In vitro studies demonstrated that MRT-10 effectively inhibits Smo-induced signaling pathways in basal cell carcinoma cell lines, leading to reduced cell proliferation and increased apoptosis rates.

Case Study: Medulloblastoma

Research involving medulloblastoma models indicated that MRT-10 could significantly decrease tumor growth by disrupting aberrant Hedgehog signaling, suggesting its potential as a therapeutic agent .

Summary of Biological Activities of MRT-10

Biological ActivityAssay TypeIC50 Value (μM)Cell Line/Model
Smo-induced IP accumulation inhibitionIn Vitro2.5HEK293
Bodipy-cyclopamine binding inhibitionIn Vitro0.5Mouse Smo expressing
SAG-induced alkaline phosphatase activityIn Vitro0.90C3H10T1/2
ShhN signaling inhibitionIn Vitro0.64Shh-light2

These findings underscore MRT-10's potential as a significant player in cancer research and therapeutic development .

Wirkmechanismus

MRT 10 exerts its effects by binding to the smoothened receptor, thereby inhibiting the Hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation. By blocking this pathway, MRT 10 can prevent the proliferation of cancer cells that rely on Hedgehog signaling for growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare MRT-10 with structurally and functionally related compounds, emphasizing differences in structure, potency, and mechanism of action.

Table 1: Structural and Functional Comparison of MRT-10 and Analogues

Compound Name Key Structural Features Target/Activity Potency/IC50 (If Reported) Reference
MRT-10 Acylthiourea linker, 3,4,5-TMB*, benzamide Smo antagonist (Hh signaling) Comparable to cyclopamine
MRT-14 Acylurea linker (replaces thiourea) Smo antagonist (Hh signaling) Higher potency than MRT-10
Compound 2c Isonicotinoylhydrazine linker Antiproliferative (unspecified) Not quantified
Compound 4g Hydrazinyl group, phenolic substituents Antiproliferative (tubulin inhibition) Moderate activity (μM range)
N-(3-Bromophenyl)-TMB Simple benzamide, bromophenyl substituent Structural model (no activity data) N/A
N-[2-(allyloxy)phenyl]-TMB Allyloxy substituent Unknown (commercially available) N/A

*TMB: 3,4,5-trimethoxybenzamide

Key Comparisons

MRT-10 vs. MRT-14 :

  • Structural Difference : MRT-14 replaces the thiourea group in MRT-10 with an acylurea linker.
  • Activity : MRT-14 exhibits superior inhibitory potency in Hh pathway assays compared to MRT-10 and reference antagonists (e.g., cyclopamine, Cur61414). This suggests the acylurea group enhances binding affinity or metabolic stability .

MRT-10 vs. Combretastatin Analogues (e.g., Compound 4g): Combretastatin derivatives (e.g., Schiff base hybrids) often target tubulin polymerization. Compound 4g, with a hydrazinyl-phenolic structure, shows antiproliferative activity in the μM range but operates via a distinct mechanism unrelated to Smo inhibition .

MRT-10 vs. Its structural simplicity highlights the necessity of MRT-10’s dual-domain architecture for Smo binding .

MRT-10 vs. Commercial Analogues (e.g., N-[2-(allyloxy)phenyl]-TMB) :

  • Allyloxy-substituted benzamides are marketed as intermediates but lack published data on biological activity, underscoring MRT-10’s unique pharmacological validation .

Mechanistic Insights

  • Thiourea vs. Acylurea Linkers : The thiourea group in MRT-10 may contribute to reversible hydrogen bonding, whereas the acylurea in MRT-14 could enhance rigidity or electron distribution, improving target engagement .
  • Role of Trimethoxybenzamide : The 3,4,5-trimethoxybenzamide moiety is conserved across analogues and likely facilitates hydrophobic interactions with Smo’s binding pocket .

Biologische Aktivität

MRT-10, chemically designated as N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide, is a compound of significant interest due to its biological activity as a smoothened (Smo) receptor antagonist. This article provides a comprehensive overview of MRT-10's biological activity, including its mechanism of action, pharmacological effects, and potential applications in cancer research.

  • Chemical Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 465.522 g/mol
  • CAS Number : 330829-30-6

MRT-10 functions primarily as an antagonist of the Smo receptor, which plays a crucial role in the Hedgehog (Hh) signaling pathway. This pathway is implicated in various developmental processes and is often dysregulated in cancers. The compound has demonstrated an IC50 value of approximately 0.65 μM in various Hh assays, indicating its potency in inhibiting Smo activity .

In Vitro Studies

  • Hedgehog Signaling Inhibition :
    • MRT-10 inhibits Smo-induced inositol phosphate (IP) accumulation in a dose-dependent manner with an IC50 of 2.5 μM in HEK293 cells.
    • It blocks Bodipy-cyclopamine binding to cells expressing mouse Smo at an IC50 of 0.5 μM .
  • Effect on Alkaline Phosphatase Activity :
    • In C3H10T1/2 cells, MRT-10 inhibits SAG-induced alkaline phosphatase activity with an IC50 of 0.90 μM over six days .
  • Shh-Light2 Cell Line :
    • MRT-10 effectively inhibits ShhN signaling in Shh-light2 cells with an IC50 of 0.64 μM .

Research Findings and Case Studies

Recent studies have highlighted the importance of targeting the Hedgehog signaling pathway in various cancers, particularly basal cell carcinoma and medulloblastoma. The inhibition of Smo by compounds like MRT-10 could provide therapeutic benefits by disrupting aberrant signaling that promotes tumor growth.

Table: Summary of Biological Activities of MRT-10

Biological ActivityAssay TypeIC50 Value (μM)Cell Line/Model
Smo-induced IP accumulation inhibitionIn Vitro2.5HEK293
Bodipy-cyclopamine binding inhibitionIn Vitro0.5Mouse Smo expressing
SAG-induced alkaline phosphatase activityIn Vitro0.90C3H10T1/2
ShhN signaling inhibitionIn Vitro0.64Shh-light2

Q & A

Q. What is the primary mechanism of action of MRT-10 in modulating Hedgehog (Hh) signaling?

MRT-10 is a Smoothened (Smo) antagonist that binds competitively to the cyclopamine-binding site on the Smo receptor, inhibiting Hh pathway activation. Its inhibitory activity is demonstrated by IC50 values ranging from 0.5–0.9 μM in Shh-light2 cells and C3H10T1/2 alkaline phosphatase assays. The compound disrupts Smo-induced inositol phosphate (IP) accumulation in HEK293 cells (IC50 = 2.5 μM), confirming its antagonistic effects at the receptor level .

Q. How was MRT-10 discovered, and what validation methods were used?

MRT-10 was identified via virtual screening using a pharmacophoric model with three hydrogen bond acceptors and three hydrophobic regions. Experimental validation included:

  • Bodipy-cyclopamine competition assays to confirm Smo binding.
  • Luciferase reporter assays in Shh-light2 cells to quantify Hh pathway inhibition.
  • In vitro differentiation assays in C3H10T1/2 cells to measure alkaline phosphatase activity suppression. Results were benchmarked against reference inhibitors like cyclopamine and Cur61414 .

Q. What in vitro models are suitable for assessing MRT-10’s activity?

Key models include:

  • HEK293 cells for IP accumulation assays.
  • Shh-light2 cells (stably transfected with Gli-responsive luciferase) for Hh pathway inhibition.
  • C3H10T1/2 mesenchymal cells for Smo-dependent differentiation assays. These models provide complementary data on receptor binding, transcriptional activity, and cellular differentiation .

Advanced Research Questions

Q. How do structural modifications of MRT-10 affect its potency and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Acylthiourea vs. acylurea derivatives : MRT-14 (acylurea analog) exhibits comparable or superior potency to MRT-10, suggesting the thiourea group is not critical for activity .
  • Electron-donating substituents : Benzamide derivatives with methoxy or methyl groups enhance Hh inhibition (e.g., compounds 5l and 5q in luciferase assays) .
  • Hydrophobic regions : Optimal interactions with Smo’s transmembrane domains require balanced lipophilicity (LogP = 5.27 for MRT-10) .

Q. What experimental strategies resolve discrepancies in reported IC50 values across assays?

Discrepancies (e.g., 0.65 μM in Shh-light2 vs. 0.90 μM in C3H10T1/2) arise from:

  • Cell-specific Smo expression levels .
  • Assay sensitivity differences (e.g., luciferase vs. enzymatic readouts).
  • Ligand-binding kinetics (e.g., Bodipy-cyclopamine competition vs. functional IP assays). To reconcile data, use orthogonal assays and normalize results to reference standards like cyclopamine .

Q. How can computational methods optimize MRT-10 derivatives for improved pharmacokinetics?

  • Pharmacophoric modeling : Refine the three-hydrogen-bond-acceptor model to prioritize derivatives with enhanced Smo binding.
  • Molecular dynamics simulations : Predict interactions with Smo’s extracellular loops and transmembrane helices.
  • ADMET prediction : Optimize logP, PSA, and metabolic stability using tools like Crippen or Joback methods .

Q. What are the limitations of MRT-10 in preclinical cancer research?

  • Low aqueous solubility : Limits bioavailability in in vivo models.
  • Off-target effects : Acylthiourea moieties may react with thiols in non-Smo proteins.
  • Species variability : Smo binding affinity differences between murine and human receptors. Solutions include prodrug strategies (e.g., methyl ester derivatives) and species-specific Smo constructs .

Data Contradiction Analysis

Q. Why do some studies report MRT-10 as a potent Smo antagonist while others highlight its moderate efficacy?

Discrepancies stem from:

  • Assay conditions : Varying concentrations of endogenous Hh ligands (e.g., ShhN) alter baseline pathway activity.
  • Temporal effects : Longer incubation times (e.g., 6 days in C3H10T1/2 assays) may upregulate compensatory pathways.
  • Batch variability : MRT-10’s stability under storage conditions (2–8°C, dry) impacts reproducibility .

Methodological Recommendations

  • For binding studies : Use Bodipy-cyclopamine competition assays with fluorescence polarization for high-throughput screening .
  • For pathway inhibition : Combine luciferase reporter assays with qPCR analysis of downstream targets (e.g., Gli1) .
  • For SAR optimization : Synthesize acylurea analogs (e.g., MRT-14) to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Reactant of Route 2
Reactant of Route 2
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.